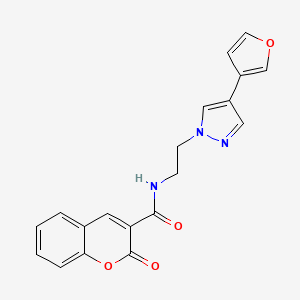
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a chemical derivative that belongs to a class of organic compounds known for their potential biological activities. The structure of this compound suggests that it is a hybrid molecule combining a naphthalene moiety with a thiophene and a morpholine ring through an acetamide linker.
Synthesis Analysis
The synthesis of related N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives has been reported using a one-pot three-component synthesis method . This method involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol under reflux conditions. Although the specific synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is not detailed, it is likely that a similar synthetic approach could be employed, substituting the appropriate morpholino-containing aldehyde and amide precursors.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide has been studied. For instance, the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide shows that the naphthalene ring system is planar, and the side chain adopts a conformation that allows the amide and aromatic groups to be approximately parallel . This information suggests that the naphthalene moiety in our compound of interest would also likely exhibit a planar conformation, which could influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
While specific chemical reactions of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide are not provided, the presence of functional groups such as the acetamide and aromatic rings suggests that it could undergo reactions typical of these groups. For example, the acetamide group could be involved in hydrolysis or nucleophilic substitution reactions, while the aromatic rings might participate in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Broad-Spectrum Antifungal Agents
Research into 2-oxo-morpholin-3-yl-acetamide derivatives, closely related to the compound of interest, revealed their effectiveness as fungicidal agents against Candida and Aspergillus species. These findings underscore the potential of such compounds for developing new antifungal therapies, highlighting the importance of structural optimization for enhancing plasmatic stability and in vivo efficacy (Bardiot et al., 2015).
Antiproliferative Activities Against Cancer Cell Lines
A study on certain acetamide derivatives, including N-(naphthalen-2-yl)acetamide and its variations, demonstrated their antiproliferative activities against a panel of human cancer cell lines. Notably, one derivative showed potent activity against nasopharyngeal carcinoma cells, indicating the potential therapeutic applications of these compounds in cancer treatment (I‐Li Chen et al., 2013).
Antimicrobial and Antioxidant Properties
Another study explored the antimicrobial activity of a single crystal containing a morpholin-4-yl phenyl moiety, which shares structural similarities with the compound of interest. This research not only demonstrated the compound's antimicrobial potential but also supported the importance of molecular docking studies in identifying promising antimicrobial agents (Ranjith et al., 2014).
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-22(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-20(21-9-4-14-27-21)24-10-12-26-13-11-24/h1-9,14,20H,10-13,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADADMIWEPSNETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2548776.png)

![2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid](/img/structure/B2548780.png)
![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)
![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2548784.png)


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2548787.png)
![2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2548790.png)
![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)

![[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2548795.png)

